(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 18204-57-4
VCID: VC21085349
InChI: InChI=1S/C13H13N3O2S/c1-2-8-16-12(10-6-4-3-5-7-10)14-15-13(16)19-9-11(17)18/h2-7H,1,8-9H2,(H,17,18)
SMILES: C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Molecular Formula: C13H13N3O2S
Molecular Weight: 275.33 g/mol

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

CAS No.: 18204-57-4

Cat. No.: VC21085349

Molecular Formula: C13H13N3O2S

Molecular Weight: 275.33 g/mol

* For research use only. Not for human or veterinary use.

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid - 18204-57-4

Specification

CAS No. 18204-57-4
Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
IUPAC Name 2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C13H13N3O2S/c1-2-8-16-12(10-6-4-3-5-7-10)14-15-13(16)19-9-11(17)18/h2-7H,1,8-9H2,(H,17,18)
Standard InChI Key GZZCGBONHJILEF-UHFFFAOYSA-N
SMILES C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2

Introduction

The compound (4-Allyl-5-phenyl-4H- triazol-3-ylsulfanyl)-acetic acid is a derivative of the 1,2,4-triazole class, which has garnered significant attention in pharmaceutical and chemical research due to its diverse biological activities. This specific compound combines an allyl and phenyl group with a sulfanyl linkage to an acetic acid moiety, potentially enhancing its reactivity and biological efficacy.

Synthesis Overview

The synthesis of such compounds typically involves several steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives, followed by modification with allyl and phenyl groups. The introduction of the sulfanyl group and subsequent attachment to acetic acid would require careful selection of reagents and conditions to ensure high yield and purity.

Synthesis Steps:

  • Formation of the Triazole Ring: This involves reacting a hydrazine derivative with a suitable carbonyl compound to form the triazole nucleus.

  • Allylation and Arylation: Introduction of allyl and phenyl groups to the triazole ring, typically through nucleophilic substitution reactions.

  • Sulfanyl Group Introduction: Attachment of the sulfanyl group, which might involve the use of thiols or other sulfur-containing reagents.

  • Acetic Acid Moiety Attachment: Final step involves linking the sulfanyl-modified triazole to acetic acid.

Biological Activities

While specific data on (4-Allyl-5-phenyl-4H- triazol-3-ylsulfanyl)-acetic acid is limited, compounds within the 1,2,4-triazole class have shown promising antimicrobial, antifungal, and anticancer activities. The presence of an allyl group may enhance lipophilicity, potentially improving cellular penetration and biological activity.

Antimicrobial Activity:

  • Triazole Derivatives: Known for their efficacy against bacteria and fungi, with some compounds showing activity against yeast-like fungi .

  • Potential Mechanisms: Inhibition of essential enzymes or disruption of microbial membranes.

Anticancer Activity:

  • Related Compounds: Some triazole derivatives have demonstrated anticancer properties by inhibiting cell growth or inducing apoptosis .

  • Potential Targets: Enzymes involved in cell proliferation or DNA replication.

Spectroscopic Data:

  • NMR Spectra: Would show signals corresponding to the allyl, phenyl, and acetic acid protons, as well as carbon resonances indicative of the triazole ring and attached groups.

  • IR Spectra: Expected to display bands for the carbonyl group of acetic acid, aromatic C-H stretches, and possibly a band for the S-H group if present.

Data Tables

Due to the lack of specific data on (4-Allyl-5-phenyl-4H- triazol-3-ylsulfanyl)-acetic acid, the following table provides a general overview of the properties that might be expected for such a compound based on related triazole derivatives:

PropertyExpected Value/Characteristics
Melting PointTypically above 150°C due to aromatic groups
SolubilityModerate in organic solvents, low in water
NMR SignalsAllyl (around 5-6 ppm), Phenyl (7-8 ppm), Acetic Acid (around 2 ppm)
IR BandsC=O stretch (around 1700 cm^-1), Aromatic C-H stretches (around 3000 cm^-1)

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